molecular formula C23H21ClF3N5O2 B12368174 Egfr/her2-IN-11

Egfr/her2-IN-11

Cat. No.: B12368174
M. Wt: 491.9 g/mol
InChI Key: ABLXXKUDDSMAHU-UHFFFAOYSA-N
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Description

EGFR/HER2-IN-11 (Compound 20) is a dual inhibitor targeting both epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). It demonstrates potent enzymatic inhibition with IC50 values of 7.7 nM (HER2) and 22 nM (EGFR), respectively, making it a promising candidate for cancer therapy, particularly in HER2-driven malignancies . Preclinical studies highlight its oral efficacy and significant antitumor activity, notably against BT-474 breast cancer cells, where it achieves a GI50 value of 601 nM . Its mechanism involves blocking EGFR and HER2 kinase activities, thereby suppressing downstream signaling pathways critical for tumor proliferation and survival.

Properties

Molecular Formula

C23H21ClF3N5O2

Molecular Weight

491.9 g/mol

IUPAC Name

2-[2-[4-[3-chloro-4-[3-(trifluoromethyl)phenoxy]anilino]pyrrolo[3,2-d]pyrimidin-5-yl]ethylamino]ethanol

InChI

InChI=1S/C23H21ClF3N5O2/c24-18-13-16(4-5-20(18)34-17-3-1-2-15(12-17)23(25,26)27)31-22-21-19(29-14-30-22)6-9-32(21)10-7-28-8-11-33/h1-6,9,12-14,28,33H,7-8,10-11H2,(H,29,30,31)

InChI Key

ABLXXKUDDSMAHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)NC3=NC=NC4=C3N(C=C4)CCNCCO)Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Egfr/her2-IN-11 involves several steps, typically starting with the preparation of a core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route often includes:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve:

Chemical Reactions Analysis

Types of Reactions

Egfr/her2-IN-11 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substituting agents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions are typically derivatives of this compound with enhanced inhibitory activity against EGFR and HER2. These derivatives are characterized and tested for their efficacy in inhibiting cancer cell proliferation .

Scientific Research Applications

Egfr/her2-IN-11 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a model compound to study the interactions between inhibitors and protein tyrosine kinases.

    Biology: Employed in research to understand the signaling pathways mediated by EGFR and HER2.

    Medicine: Investigated for its potential as a therapeutic agent in treating cancers that overexpress EGFR and HER2.

    Industry: Utilized in the development of new cancer therapies and diagnostic tools.

Mechanism of Action

Egfr/her2-IN-11 exerts its effects by inhibiting the tyrosine kinase activity of EGFR and HER2. This inhibition blocks the downstream signaling pathways that are crucial for cell proliferation, survival, and angiogenesis. The compound binds to the ATP-binding site of the receptors, preventing their activation and subsequent phosphorylation of downstream targets. This leads to the suppression of cancer cell growth and induction of apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Target Selectivity and Potency

EGFR/HER2-IN-11 distinguishes itself through dual inhibition, whereas many existing compounds target either EGFR or HER2 exclusively. Key comparisons include:

Compound Target(s) IC50 (EGFR) IC50 (HER2) Cellular Activity (GI50) Key Features
This compound EGFR, HER2 22 nM 7.7 nM 601 nM (BT-474) Dual inhibition, oral efficacy, broad-spectrum activity
ZD1839 (Gefitinib) EGFR 33 nM* >10,000 nM 1,200 nM (BT-474) Selective EGFR inhibitor; disrupts HER2/HER3 heterodimers indirectly
Compound 11 EGFR, HER2 12 nM 45 nM N/A Lower HER2 selectivity; tested in EGFR mutants
HER2-IN-11 HER2 N/A 15 nM 850 nM (MCF-7) Light-activated cytotoxicity; single-target HER2 inhibitor


*Data from biochemical assays; cellular potency varies based on receptor expression levels.

  • ZD1839 (Gefitinib) : While primarily an EGFR inhibitor (IC50 = 33 nM), ZD1839 indirectly suppresses HER2 signaling by sequestering HER2 and HER3 into inactive heterodimers with EGFR. However, its lack of direct HER2 inhibition limits efficacy in HER2-dependent tumors .
  • Compound 11 : Exhibits stronger EGFR inhibition (IC50 = 12 nM) but weaker HER2 activity (IC50 = 45 nM), suggesting lower dual-target efficacy compared to this compound .
  • HER2-IN-11 : A psoralen derivative with light-dependent cytotoxicity, this compound selectively inhibits HER2 (IC50 = 15 nM) but lacks EGFR-targeting capability, limiting its utility in EGFR/HER2-coexpressing cancers .

Mechanistic Differences

  • This compound directly binds to both EGFR and HER2 kinase domains, blocking phosphorylation and downstream Akt/mTOR pathways .
  • ZD1839 inhibits EGFR kinase activity but requires heterodimerization to suppress HER2 signaling, a less efficient mechanism in HER2-amplified tumors .

Preclinical Efficacy

  • In BT-474 cells (HER2-amplified), this compound achieves ~80% growth inhibition at 1 µM, outperforming ZD1839 (~50% inhibition) and HER2-IN-11 (~60%) .

Tables

Table 1. Biochemical and Cellular Activity of EGFR/HER2 Inhibitors

Compound EGFR IC50 (nM) HER2 IC50 (nM) GI50 (BT-474) Key Study Findings
This compound 22 7.7 601 Dual inhibition, oral efficacy
ZD1839 33 >10,000 1,200 Indirect HER2 suppression via heterodimers
Compound 11 12 45 N/A High EGFR mutant activity

Table 2. Clinical Relevance of Key Compounds

Compound Trial Phase Approved Indications Limitations
This compound Preclinical None Limited toxicity data
ZD1839 (Gefitinib) Approved NSCLC (EGFR-mutant) Ineffective in HER2-driven cancers
Trastuzumab Approved HER2+ breast/gastric cancers No EGFR activity, IV administration

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